BenchChemオンラインストアへようこそ!

3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid

Aminopeptidase N inhibition Enzymatic assay Cancer therapeutics

This compound delivers validated nanomolar potency for APN/CD13 inhibition (IC50 70 nM) with over 1,400-fold selectivity over HDAC enzymes, setting it apart as a precision research tool. Critically, vendors have mislabeled this scaffold as Niflumic acid (CAS 4394-00-7), a structurally distinct NSAID. To safeguard assay integrity, all batches are identity-verified via LC-MS and NMR, ensuring you receive the authentic 3-nitro-4-[(3-pyridinylmethyl)amino]benzoic acid for reliable target engagement studies—not a compromised analog. Procure with analytical confidence.

Molecular Formula C13H11N3O4
Molecular Weight 273.24 g/mol
CAS No. 384855-46-3
Cat. No. B1334888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid
CAS384855-46-3
Molecular FormulaC13H11N3O4
Molecular Weight273.24 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CNC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C13H11N3O4/c17-13(18)10-3-4-11(12(6-10)16(19)20)15-8-9-2-1-5-14-7-9/h1-7,15H,8H2,(H,17,18)
InChIKeyXISBJMWNSNWBAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility41 [ug/mL]

3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid (CAS 384855-46-3): Procurement-Relevant Profile and Comparator Context


3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid (CAS 384855-46-3) is a synthetic organic compound with the molecular formula C13H11N3O4 and a molecular weight of 273.24 g/mol . It belongs to the chemical class of nitro-substituted aminobenzoic acids, characterized by a benzoic acid core bearing a nitro group at the 3-position and a (3-pyridinylmethyl)amino substituent at the 4-position . The compound is commercially available as a research chemical and building block, typically supplied at 95% purity or higher, with multiple vendors offering quantities ranging from 250 mg to 5 g at catalog prices . Its physicochemical properties include a calculated LogP of 2.06, a polar surface area of 108 Ų, and predicted aqueous solubility in the 50-240 mg/L range, which define its suitability for specific assay conditions and formulation approaches [1]. Critically, this compound has been misidentified in certain vendor databases as Niflumic acid (CAS 4394-00-7), an NSAID with a distinct molecular structure and pharmacological profile, underscoring the need for rigorous identity verification during procurement .

3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid: Why In-Class Substitution Without Structural Verification Introduces Scientific and Procurement Risk


Substitution of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid with structurally similar compounds cannot be performed casually due to documented cases of erroneous cross-identification in vendor databases . The compound has been incorrectly listed as synonymous with Niflumic acid (CAS 4394-00-7), a fluorinated NSAID with the molecular formula C13H9F3N2O2 and molecular weight of 282.2 g/mol . This represents a fundamental structural divergence: the target compound contains a nitro group and a pyridinylmethylamino moiety, whereas Niflumic acid features a trifluoromethyl group and a distinct connectivity pattern . The implications extend beyond simple catalog accuracy—the nitro group confers distinct electron-withdrawing properties and potential bioactivity profiles that are absent in the amino-analog (3-amino-4-[(3-pyridinylmethyl)amino]benzoic acid, CAS 436088-89-0) or the non-nitrated scaffold . Furthermore, the presence of the 3-pyridinylmethyl substitution, as opposed to 2-pyridinylmethyl or 4-pyridinylmethyl regioisomers, influences hydrogen-bonding geometry and target recognition in biological systems . Researchers relying on unverified catalog listings risk introducing compounds with entirely different target engagement profiles, solubility characteristics, and metabolic liabilities into their experimental workflows.

3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid (CAS 384855-46-3): Quantitative Differentiation Evidence Against Closest Analogs


APN Inhibitory Potency: IC50 = 70 nM Against Porcine Kidney Aminopeptidase N

3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid demonstrates potent inhibition of Aminopeptidase N (APN/CD13) with an IC50 value of 70 nM in porcine kidney microsome assays [1]. This level of potency places the compound in the nanomolar activity range for this validated oncology target, which is mechanistically relevant for anti-angiogenic and anti-metastatic therapeutic strategies. In contrast, the compound exhibits no meaningful inhibition of HDAC1/HDAC2 (IC50 > 100,000 nM), establishing functional selectivity that distinguishes it from broad-spectrum aminopeptidase/HDAC dual inhibitors [2].

Aminopeptidase N inhibition Enzymatic assay Cancer therapeutics

Carbonic Anhydrase II Binding Affinity: Kd = 18.4 µM via NanoESI-MS

Binding affinity measurements using nanoelectrospray ionization mass spectrometry (nanoESI-MS) reveal that 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid binds to human carbonic anhydrase II (hCA II) with a Kd of 18.4 µM (18,400 nM) when analyzed at the +10 charge state after 10 minutes of equilibration [1]. This moderate micromolar affinity contrasts with known high-affinity CA inhibitors such as acetazolamide (Kd ~1-10 nM) and defines this compound as a low-to-moderate affinity ligand for CA II. The nitro group substitution pattern at the 3-position, coupled with the 3-pyridinylmethylamino moiety at the 4-position, may influence the coordination geometry with the active site zinc ion differently than sulfonamide-based CA inhibitors .

Carbonic anhydrase binding Affinity profiling Structural biology

Structural Misidentification Risk: Target Compound vs. Niflumic Acid (NSAID) — Molecular Formula and Functional Group Discrepancy

A documented procurement risk exists wherein 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid (C13H11N3O4; MW 273.24) has been incorrectly cross-listed in vendor databases as Niflumic acid (C13H9F3N2O2; MW 282.2), an FDA-approved NSAID that acts as a COX-2 inhibitor (IC50 = 918 nM for human COX-2) and calcium-activated chloride channel blocker (IC50 = 100 nM) [1]. The molecular formula discrepancy reflects fundamental structural differences: the target compound contains a nitro group (-NO2) and a pyridinylmethylamino side chain, while Niflumic acid contains a trifluoromethyl group (-CF3) and a distinct aniline-type linkage . These structural differences preclude any functional interchangeability and introduce significant risk of experimental confounding if identity is not independently verified.

Identity verification Procurement quality control Structural misassignment

GPR109b Agonist Class Membership: Selective Activation Without GPR109a Cross-Reactivity

A series of 3-nitro-4-substituted-aminobenzoic acids, including the 3-pyridinylmethylamino congener, have been identified as potent and highly selective agonists of the orphan human GPCR GPR109b (a low-affinity niacin receptor), with no detectable activity at the closely homologous high-affinity niacin receptor GPR109a [1]. This selectivity profile is notable because GPR109a mediates the well-characterized flushing response associated with niacin therapy, whereas GPR109b activation may confer distinct metabolic and anti-inflammatory effects without this dose-limiting side effect. The nitro group at the 3-position is critical for this activity profile; the 3-amino analog (CAS 436088-89-0) would be expected to exhibit different GPCR engagement .

GPCR agonism GPR109b Niacin receptor Selectivity

Physicochemical Differentiation: LogP = 2.06 vs. 3-Amino Analog (LogP = 0.55) — Implications for Membrane Permeability

3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid exhibits a calculated LogP value of 2.06, reflecting moderate lipophilicity that balances aqueous solubility with membrane permeability potential . In contrast, the 3-amino analog (3-amino-4-[(3-pyridinylmethyl)amino]benzoic acid, CAS 436088-89-0) has a substantially lower LogP of 0.55, indicating significantly higher hydrophilicity and potentially reduced passive membrane diffusion . The ~1.5 Log unit difference corresponds to an approximately 30-fold difference in octanol-water partition coefficient, which may translate to distinct cellular uptake kinetics and tissue distribution profiles in vitro and in vivo .

Lipophilicity ADME profiling LogP comparison

Commercial Availability and Cost Structure: 250 mg = $18 vs. Custom Synthesis Alternatives

3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid is available as a catalog building block from multiple commercial suppliers, with pricing as low as $18 for 250 mg (Hit2Lead, 95% purity) and $100 for 1 g (AKSci, 95% purity) . In contrast, closely related analogs such as 3-amino-4-[(3-pyridinylmethyl)amino]benzoic acid (CAS 436088-89-0) are frequently listed as custom synthesis items requiring inquiry-based pricing and extended lead times, which introduces procurement delays and cost uncertainty for time-sensitive research programs [1]. The catalog availability of the nitro compound enables rapid experimental iteration without the administrative overhead associated with custom synthesis.

Procurement cost Commercial availability Catalog compound

3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid (CAS 384855-46-3): Evidence-Backed Application Scenarios for Scientific and Industrial Use


Aminopeptidase N (APN/CD13) Targeted Oncology Research

For investigators exploring APN/CD13 as a therapeutic target in angiogenesis, tumor invasion, or metastasis, this compound provides a validated starting point with documented nanomolar potency (IC50 = 70 nM in porcine kidney microsome assays) and demonstrated selectivity over HDAC enzymes (>1,400-fold window) [1]. The compound can serve as a reference inhibitor for assay development, a chemical probe for target validation studies, or a scaffold for medicinal chemistry optimization campaigns. Its moderate LogP (2.06) supports cellular permeability, while the nitro group offers a handle for further structural elaboration via reduction to the corresponding amine [2].

GPR109b-Selective Agonist Discovery and Metabolic Disease Research

Based on class-level SAR evidence demonstrating that 3-nitro-4-substituted-aminobenzoic acids act as selective GPR109b agonists without cross-reactivity at GPR109a, this compound is appropriate for GPCR screening campaigns focused on metabolic and inflammatory pathways where niacin receptor selectivity is critical [1]. The absence of GPR109a activity (the receptor responsible for niacin-induced flushing) distinguishes this chemotype from niacin itself and positions it for research applications where GPR109b-specific signaling is the focus of investigation. Researchers should verify the specific activity of this exact compound in their assay systems, as the SAR study characterized a series of congeners rather than this single compound in isolation.

Medicinal Chemistry Scaffold Derivatization and Building Block Utilization

The compound's functional group arrangement—a carboxylic acid at the 1-position, a nitro group at the 3-position, and a secondary amine linked to a 3-pyridinylmethyl group at the 4-position—provides multiple vectors for chemical diversification [1]. The carboxylic acid enables amide bond formation for library synthesis; the nitro group can be reduced to an amine for subsequent functionalization; and the pyridine nitrogen offers opportunities for coordination chemistry or N-alkylation [2]. Its catalog availability at defined pricing ($18 for 250 mg) makes it economically viable for parallel synthesis and SAR exploration, particularly when compared to custom-synthesis alternatives [3].

Assay Development and Counter-Screening in Drug Discovery Programs

Given its moderate binding to carbonic anhydrase II (Kd = 18.4 µM) and lack of HDAC inhibitory activity (IC50 > 100 µM), this compound can be employed as a selectivity control or counter-screen tool in medicinal chemistry programs targeting metalloenzymes [1][2]. Its well-defined activity profile across APN, CA II, and HDAC enzymes provides a useful benchmark for evaluating the selectivity of newly synthesized analogs or for calibrating assay conditions. The documented misidentification risk with Niflumic acid underscores the necessity for independent identity verification (LC-MS or NMR) prior to use in any assay context [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.